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Compound of Interest

2-Amino-1,3-thiazole-5-
Compound Name: )
carboxamide

Cat. No.: B112730

For researchers, scientists, and drug development professionals, this guide provides an
objective comparison of the efficacy of 2-aminothiazole derivatives and the multi-kinase
inhibitor dasatinib. This analysis is supported by experimental data from peer-reviewed studies,
offering insights into their anticancer activities, mechanisms of action, and the experimental
methodologies used for their evaluation.

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core
of numerous biologically active compounds, including the FDA-approved anticancer drug
dasatinib. This guide delves into a comparative analysis of various 2-aminothiazole derivatives
against dasatinib, a potent inhibitor of multiple tyrosine kinases.

Quantitative Efficacy Comparison

The following tables summarize the in vitro efficacy of selected 2-aminothiazole derivatives and
dasatinib against various cancer cell lines and key protein kinases. The half-maximal inhibitory
concentration (IC50) is a standard measure of a compound's potency.

Table 1: In Vitro Anticancer Activity (IC50) of 2-Aminothiazole Derivatives and Dasatinib against

Various Cancer Cell Lines
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Compound/Derivative Cancer Cell Line IC50 Value
2-Aminothiazole Derivatives

Compound 21 K562 (Leukemia) 16.3 uM[1]
MCF-7 (Breast Cancer) 20.2 uM[1]

HT-29 (Colon Cancer) 21.6 uM[1]

MDA-MB-231 (Breast Cancer) Inactive[1]

TH-39 K562 (Leukemia) 0.78 uM[2]
Compound 20 H1299 (Lung Cancer) 4.89 pM[1]
SHG-44 (Glioma) 4.03 pM[1]

Dasatinib

K562 (Leukemia) 1 nM[3]

Lox-IMVI (Melanoma) 35.4 nM[4]

HT144 (Melanoma)

>1 UM (40% inhibition at 1uM)
[4]

Malme-3M (Melanoma)

>1 uM (30% inhibition at 1uM)
[4]

K562 (Leukemia) 11.08 uM[1]
MCF-7 (Breast Cancer) <1 pM[1]
HT-29 (Colon Cancer) <1 uM[1]
MDA-MB-231 (Breast Cancer) <1 pM[1]

Table 2: In Vitro Kinase Inhibitory Activity (IC50) of 2-Aminothiazole Derivatives and Dasatinib
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Compound/Derivative Target Kinase IC50 Value
2-Aminothiazole Derivatives

Aminoimidazole Derivative 2 Src 220 nM[5]
Fyn 689 nM[5]

Lyn 1300 nM[5]

Yes 167 nM[5]

Aminoimidazole Derivative 49,

4}, ak Src 40 nM[5]
Dasatinib

Ber-Abl <1 nMI[6][7][8]

Src 0.5 nM[9], 0.8 nM[10]

c-Kit 79 nM[10]

Lck <1.1 nM

Fyn <1.1nM

Yes <1.1nM

Signaling Pathway Inhibition

2-Aminothiazole Derivatives: The anticancer activity of many 2-aminothiazole derivatives stems

from their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest. A key

mechanism involves the modulation of the Bcl-2 family of proteins, leading to the activation of

caspases, which are crucial executioners of apoptosis. Furthermore, these compounds can halt

cell proliferation by arresting the cell cycle at various checkpoints, such as GO/G1 or G2/M.
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2-Aminothiazole Derivatives' Mechanism
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Mechanism of 2-Aminothiazole Derivatives

Dasatinib: As a multi-kinase inhibitor, dasatinib exerts its effects by blocking the activity of
several key signaling proteins involved in cancer cell proliferation and survival. Its primary
targets include the Bcr-Abl fusion protein, characteristic of chronic myeloid leukemia (CML),
and the Src family kinases. By inhibiting these kinases, dasatinib effectively shuts down
multiple downstream signaling pathways, including the JAK-STAT, MAPK, and PISK/AKT
pathways, leading to the induction of apoptosis in malignant cells.[6][11]
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In Vitro Kinase Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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